Adamantane-1-carboxamide, N-(2-methoxydibenzofuran-3-yl)-
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Overview
Description
N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide is a complex organic compound with a unique structure that combines a dibenzofuran moiety with an adamantane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with 1-adamantanecarbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the adamantane moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug-receptor interactions.
Mechanism of Action
The mechanism of action of N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The dibenzofuran moiety may facilitate binding to aromatic residues in proteins, while the adamantane group may enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- N-(2-Methoxydibenzo[b,d]furan-3-yl)-4-(methylsulfonyl)-3-nitrobenzamide
Uniqueness
N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide is unique due to the presence of both a dibenzofuran and an adamantane moiety in its structure. This combination imparts unique physicochemical properties, such as enhanced stability and lipophilicity, which may not be present in similar compounds .
Properties
Molecular Formula |
C24H25NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H25NO3/c1-27-22-9-18-17-4-2-3-5-20(17)28-21(18)10-19(22)25-23(26)24-11-14-6-15(12-24)8-16(7-14)13-24/h2-5,9-10,14-16H,6-8,11-13H2,1H3,(H,25,26) |
InChI Key |
FXHPVGPRMSWXRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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